Bridgehead Quaternary Carbon vs. Secondary Methyl Isomers
The 5-methyl substituent resides on a bridgehead carbon (C-5), generating a quaternary center (four C–C bonds to nitrogen). In contrast, the 2-methyl (CAS 90307-30-5), 3-methyl (CAS 90307-29-2), and 6-methyl (CAS 90307-36-1) isomers bear the methyl group on secondary CH carbons . This structural distinction is evidenced by the InChI string for the 5-methyl isomer, which shows the methyl attached to a carbon with four non-hydrogen connections (CC12CCC...), versus the 2-methyl isomer where the methyl is on a CH unit (C1=8-4-11-6-9... CH3 at position 8) [1]. The quaternary center eliminates the possibility of epimerization at C-5, fixes the orientation of the azepine ring, and restricts N-inversion pathways—features critical for stereochemical integrity in asymmetric synthesis.
| Evidence Dimension | Carbon hybridization at methyl-substituted position |
|---|---|
| Target Compound Data | Quaternary carbon (four C–C bonds to N at bridgehead C-5); InChI: 1S/C11H19N/c1-11-5-4-9(8-11)7-10-3-2-6-12(10)11/h9-10H,2-8H2,1H3 |
| Comparator Or Baseline | 2-methyl isomer (CAS 90307-30-5): secondary CH carbon bearing methyl; InChI: 1S/C11H19N/c1-8-4-11-6-9-2-3-10(5-9)12(11)7-8/h8-11H,2-7H2,1H3; 6-methyl isomer (CAS 90307-36-1): secondary CH carbon |
| Quantified Difference | Quaternary vs. secondary carbon center: conformational restriction and inability to epimerize at C-5 |
| Conditions | Structural assignment by InChI and SMILES: CC12CCC(C1)CC3N2CCC3 (5-methyl) vs. analogous secondary-methyl SMILES for comparators |
Why This Matters
The quaternary center ensures stereochemical fidelity in downstream syntheses and receptor recognition where isomer configuration is critical, removing a source of variability inherent to secondary-methyl analogues.
- [1] iChemistry.cn. CAS 90307-30-5 InChI: 1S/C11H19N/c1-8-4-11-6-9-2-3-10(5-9)12(11)7-8/h8-11H,2-7H2,1H3. http://www.ichemistry.cn/chemistry/90307-30-5.htm (accessed May 2026). View Source
